molecular formula C24H18ClFN2O B11662130 N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide

N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B11662130
M. Wt: 404.9 g/mol
InChI Key: VOOIFXKPQRZOQL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of quinoline reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-phenylquinoline-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)quinoline-4-carboxamide
  • N-(3-chloro-4-fluorophenyl)-2-(4-isopropylphenyl)quinoline-4-carboxamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C24H18ClFN2O

Molecular Weight

404.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18ClFN2O/c1-2-15-7-9-16(10-8-15)23-14-19(18-5-3-4-6-22(18)28-23)24(29)27-17-11-12-21(26)20(25)13-17/h3-14H,2H2,1H3,(H,27,29)

InChI Key

VOOIFXKPQRZOQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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